molecular formula C8H8BrFN2O2 B597320 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline CAS No. 1261901-27-2

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

Cat. No.: B597320
CAS No.: 1261901-27-2
M. Wt: 263.066
InChI Key: PVLLDACXHGOJBU-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C8H8BrFN2O2 and a molecular weight of 263.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-fluoro-2-nitroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.

    4-Bromo-2-fluoro-5-nitroaniline: Similar structure with different positioning of the nitro and fluorine groups.

    5-Fluoro-2-nitroaniline: Lacks the bromine and ethyl groups.

Uniqueness

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is unique due to the combination of bromine, fluorine, nitro, and ethyl groups on the aniline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and research .

Properties

IUPAC Name

4-bromo-N-ethyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O2/c1-2-11-7-4-6(10)5(9)3-8(7)12(13)14/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLLDACXHGOJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681499
Record name 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-27-2
Record name 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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